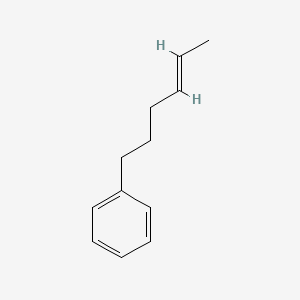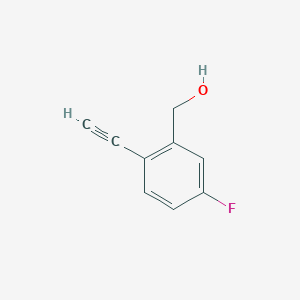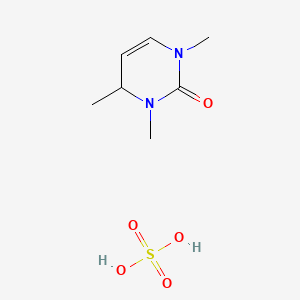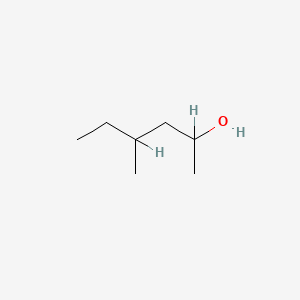
trans-6-Phenyl-2-hexene
Übersicht
Beschreibung
trans-6-Phenyl-2-hexene: is an organic compound with the molecular formula C12H16 . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The compound is notable for its trans configuration, meaning the substituents on either side of the double bond are on opposite sides. This configuration can influence the compound’s physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-6-Phenyl-2-hexene typically involves the use of alkenylation reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of precursor compounds or the use of transition metal-catalyzed coupling reactions. These methods are optimized for high yield and purity, often employing catalysts such as palladium or nickel complexes.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-6-Phenyl-2-hexene can undergo oxidation reactions to form epoxides or diols.
Reduction: The compound can be reduced to form the corresponding alkane using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: Electrophilic addition reactions can occur, where halogens or other substituents are added across the double bond. For example, bromination using bromine in an inert solvent like dichloromethane.
Common Reagents and Conditions:
Oxidation: mCPBA in dichloromethane for epoxidation.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in dichloromethane for halogenation.
Major Products:
Epoxides: from epoxidation.
Diols: from dihydroxylation.
Alkanes: from reduction.
Haloalkanes: from halogenation.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-6-Phenyl-2-hexene is used as a building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for constructing more complex molecules.
Biology and Medicine: While specific biological applications of this compound are less documented, similar compounds are often studied for their potential pharmacological properties. Research may focus on its interactions with biological macromolecules or its role as a precursor in drug synthesis.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its reactivity allows for the creation of specialized materials with desired properties.
Wirkmechanismus
The mechanism by which trans-6-Phenyl-2-hexene exerts its effects in chemical reactions typically involves the interaction of its double bond with various reagents. For example, in epoxidation, the double bond reacts with an electrophilic oxygen atom from the oxidizing agent, forming a three-membered epoxide ring . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
cis-6-Phenyl-2-hexene: The cis isomer of the compound, where the substituents are on the same side of the double bond.
6-Phenyl-1-hexene: A positional isomer with the double bond located at a different position in the carbon chain.
Styrene: A simpler aromatic alkene with a phenyl group directly attached to the double bond.
Uniqueness: trans-6-Phenyl-2-hexene is unique due to its specific trans configuration, which can influence its reactivity and physical properties compared to its cis isomer or other positional isomers. This configuration can lead to differences in boiling points, solubility, and the types of reactions it undergoes.
Eigenschaften
IUPAC Name |
[(E)-hex-4-enyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-2-3-4-6-9-12-10-7-5-8-11-12/h2-3,5,7-8,10-11H,4,6,9H2,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKBJNQAFQMOGC-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23086-43-3 | |
| Record name | trans-6-Phenyl-2-hexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023086433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[3,3'-Bithiophene]-4,4'-dimethanol](/img/structure/B3369284.png)


![3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline](/img/structure/B3369319.png)



